molecular formula C16H22N2O2 B4394100 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B4394100
M. Wt: 274.36 g/mol
InChI Key: CUMVZJLZCUYFCZ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally related to melatonin, a hormone involved in the regulation of sleep and circadian rhythms .

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide involves several steps:

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions:

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other indole derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a melatonin analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the regulation of sleep and circadian rhythms.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with melatonin receptors in the body. It acts as an agonist at these receptors, mimicking the effects of melatonin. This interaction helps regulate sleep-wake cycles and other circadian rhythms. The compound also exhibits antioxidant properties, which contribute to its biological effects .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVZJLZCUYFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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